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Section 1: Compound Identification and
Overview
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Compound of Interest

5-(Trichloromethyl)-4,5-
Compound Name:
dihydroisoxazol-5-ol

cat. No.: B1608098

5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol, registered under CAS number 34648-11-8, is a
halogenated heterocyclic compound. Its structure features a five-membered dihydroisoxazole
ring substituted with a hydroxyl group and a trichloromethyl group at the C5 position. This
unique combination of functional groups suggests its potential utility as a building block in
organic synthesis, although its specific applications in drug development are not extensively
documented in publicly available literature. The presence of the reactive trichloromethyl group
and the heterocyclic core makes it an interesting subject for synthetic exploration and a
candidate for the development of novel chemical entities.

Primary Chemical Name: 5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol[1] Synonyms: 5-
(trichloromethyl)-4H-1,2-oxazol-5-ol, 5-isoxazolol, 4,5-dihydro-5-(trichloromethyl)-[1] Molecular
Formula: CaHaCIsNO2[1][2] Molecular Weight: 204.44 g/mol [1][2] Chemical Structure:

Caption: Molecular Structure of 5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol.

Section 2: Physicochemical and Toxicological
Profile

The physicochemical properties of a compound are critical for determining its handling,
storage, and application. The toxicological profile dictates the necessary safety precautions for
laboratory personnel.
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Property Value Source
CAS Number 34648-11-8 [1112]131[4]
Molecular Formula C4H4CIsNO:2 [1][2]
Molecular Weight 204.44 g/mol [1][2]
Physical Form Solid (at 20°C) [5]
Melting Point 138-143 °C [4]

Boiling Point 278.4 £ 50.0 °C (Predicted) [4]

Purity >95% to 297.0% [5][6]

Toxicology and Safe Handling

While comprehensive toxicological data has not been fully investigated, available Safety Data
Sheets (SDS) provide crucial handling guidelines.[2] The compound is classified as an irritant
and may be harmful if ingested or inhaled.[2]

Primary Hazards: Material is irritating to mucous membranes and the upper respiratory tract.

[2]

» Handling Precautions: Use should be restricted to a chemical fume hood to ensure adequate
ventilation.[2] Standard personal protective equipment (PPE), including safety goggles,
chemical-resistant gloves, and protective clothing, is mandatory.[2] A safety shower and eye
wash station should be readily available.[2]

o Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[2]

e Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

[2]

» Hazardous Decomposition: Under fire conditions, the compound can emit toxic fumes,
including carbon monoxide, carbon dioxide, hydrogen chloride, and nitrogen oxides.[2]
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Section 3: Procurement and Supplier Information

This compound is available from several chemical suppliers, primarily for research and

development purposes.[5] Researchers should always request a lot-specific Certificate of

Analysis (CoA) to verify purity and identity before use.

Supplier

Website

Notes

Matrix Scientific

https://www.matrixscientific.co

m

Provides Safety Data Sheet.[2]

Alfa Chemistry

https://www.alfa-chemistry.com

Lists compound with 96%

purity.[1]

AK Scientific, Inc.

https://www.aksci.com

Offers 297.0% purity.[5]

Combi-Blocks, Inc.

https://www.combi-blocks.com

Supplier for laboratory

chemicals.[3]

Atomax Chemicals Co., Ltd.

http://www.atomaxchem.com

Listed in chemical buyers

guides.

Amadis Chemical

https://www.amadischem.com

Listed in chemical buyers

guides.

Section 4: Quality Control: Purity Determination by
Reverse-Phase HPLC

Expertise & Causality: For any research, particularly in drug development, verifying the purity of

starting materials is a non-negotiable first step. High-Performance Liquid Chromatography

(HPLC) is the gold standard for this purpose. Given the structure of 5-(Trichloromethyl)-4,5-

dihydroisoxazol-5-ol, a reverse-phase (RP-HPLC) method is the logical choice. The molecule

possesses moderate polarity and a UV-active isoxazole ring, making it ideally suited for

separation on a nonpolar stationary phase (like C18) and detection via a UV-Vis

spectrophotometer. This protocol is designed as a self-validating system to provide a reliable

percentage purity based on peak area.

Detailed Step-by-Step Methodology
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. Materials and Instrumentation

HPLC System: A standard analytical HPLC system equipped with a binary or quaternary
pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis
detector.

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 pum particle size).
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
Sample Diluent: 50:50 (v/v) mixture of acetonitrile and water.
Compound: 5-(Trichloromethyl)-4,5-dihydroisoxazol-5-ol (CAS 34648-11-8).
Analytical Balance, Volumetric Flasks, Pipettes, Syringe Filters (0.45 pm).

. Standard and Sample Preparation

Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the
compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with the sample
diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

Working Standard (0.1 mg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL
volumetric flask and dilute to the mark with the sample diluent.

Sample Preparation: Prepare the sample to be tested at the same concentration as the
Working Standard (0.1 mg/mL) using the same procedure.

Filtration: Filter the final working standard and sample solutions through a 0.45 pum syringe
filter into HPLC vials before placing them in the autosampler.

. HPLC Conditions
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Parameter Setting Rationale
Industry standard for retaining
Column C18, 4.6 x 150 mm, 5 pm
moderately polar analytes.
A: Water + 0.1% Formic AcidB:  Acetonitrile is a common
Mobile Phase Acetonitrile + 0.1% Formic organic modifier. Formic acid
Acid improves peak shape.
0-2 min: 5% B2-15 min: 5% to A gradient ensures elution of
Gradient 95% B15-18 min: 95% B18-19 both the main compound and
radien
min: 95% to 5% B19-25 min: any potential impurities with
5% B different polarities.
) Standard flow rate for a 4.6
Flow Rate 1.0 mL/min
mm ID column.
Ensures reproducible retention
Column Temp. 30°C )
times.
o Standard volume for analytical
Injection Vol. 10 pL
HPLC.
The isoxazole core is expected
Detector DAD/UV-Vis at 220 nm to absorb in the lower UV

range.

. Data Analysis and System Suitability

Analysis: Integrate all peaks in the chromatogram.

Purity Calculation: Calculate the purity of the main peak as a percentage of the total area of

all integrated peaks.

o % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Trustworthiness (System Suitability): Before analyzing samples, perform at least five

replicate injections of the Working Standard. The Relative Standard Deviation (RSD) for the

retention time and peak area should be less than 2.0% to ensure the system is performing

reliably.
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Section 5: Visualization of Analytical Workflow

The following diagram outlines the logical flow of the HPLC purity determination protocol, from
initial preparation to the final result.
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1. Preparation 2. HPLC Analysis 3. Data Processing

1. Sample & Standard Preparation

Weigh & Dissolve Standard
(1.0 mg/mL Stock)

Dilute to Working Standard
(0.1 mg/mL)

Filter Solutions (0.45 pm)
into HPLC Vials

2. Instrumerjtal Analysis

Inject into HPLC System
(C18 Column, Gradient Elution)

UV Detection at 220 nm

3. Data Interpretation

Integrate All Peaks
in Chromatogram

Calculate % Area Purity

Final Purity Report

Click to download full resolution via product page

Caption: Workflow for Purity Determination by HPLC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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